molecular formula C9H12N2O3 B1266866 (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide CAS No. 4985-42-6

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide

Cat. No.: B1266866
CAS No.: 4985-42-6
M. Wt: 196.2 g/mol
InChI Key: GPMWEYVOEWNYSK-QMMMGPOBSA-N
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Description

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide is a chiral chemical building block with a molecular formula of C9H12N2O3 and a molecular weight of 196.203 g/mol . Its structure integrates key pharmacophoric elements, including a tyrosine-like 4-hydroxyphenyl group and a critical hydroxamic acid moiety, making it a compound of significant interest in medicinal chemistry and biochemical research. The primary research application of this compound is hypothesized to stem from its hydroxamate group, which is a known zinc-binding function (ZBG). This feature suggests potential for investigating metalloenzyme inhibition . Researchers may utilize this molecule as a core scaffold or precursor in the design and synthesis of inhibitors for zinc-dependent enzymes, such as various matrix metalloproteinases (MMPs) . Its tyrosine-derived structure further enhances its utility for studying bioisosteric replacements or for incorporation into more complex peptide mimetics. This product is intended for research purposes as a standard or building block in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied as a high-purity powder to ensure experimental consistency and reproducibility. (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-8(9(13)11-14)5-6-1-3-7(12)4-2-6/h1-4,8,12,14H,5,10H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMWEYVOEWNYSK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964449
Record name 2-Amino-N-hydroxy-3-(4-hydroxyphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4985-42-6
Record name NSC83443
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-N-hydroxy-3-(4-hydroxyphenyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-serine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of (2S)-2-amino-3-(4-hydroxyphenyl)propanamide.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(4-hydroxyphenyl)propanamide: Lacks the N-hydroxy group, which may affect its reactivity and biological activity.

    4-hydroxybenzaldehyde: A simpler compound with only the phenyl ring and hydroxy group.

    L-serine: An amino acid that serves as a starting material for the synthesis of the compound.

Uniqueness

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide is unique due to the presence of both an amino group and an N-hydroxy group, which confer distinct chemical and biological properties

Biological Activity

Overview

(2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This compound, characterized by an amino group, a hydroxy group, and a phenolic structure, has been studied for its role in enzyme inhibition, protein interactions, and potential therapeutic effects against various diseases.

Chemical Structure

The chemical formula for (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide is C9H12N2O3C_9H_{12}N_2O_3. Its structural attributes allow it to engage in various biochemical interactions, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways and cellular functions.
  • Protein Interactions : The compound can bind to proteins, potentially modulating their activity and affecting signaling pathways related to cell growth, apoptosis, and inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide. It has demonstrated effectiveness against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • Enzyme Inhibition Studies : A study focused on the inhibition of specific enzymes involved in metabolic pathways showed that (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide could significantly reduce enzyme activity at low concentrations, indicating its potential as a therapeutic agent in metabolic disorders.
  • Antimicrobial Efficacy : In a series of experiments assessing antimicrobial efficacy, the compound was tested against multiple strains of bacteria and fungi, demonstrating broad-spectrum activity that could be leveraged in clinical settings to combat resistant strains .

Research Findings

  • Therapeutic Applications : Research indicates that (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide may have applications in treating diseases such as cancer and neurodegenerative disorders due to its ability to influence cell signaling pathways .
  • Comparative Studies : When compared with similar compounds lacking the N-hydroxy group or with simpler phenolic structures, (2S)-2-amino-N-hydroxy-3-(4-hydroxyphenyl)propanamide exhibited enhanced biological activity, underscoring the importance of its unique chemical features .

Q & A

Q. What computational tools predict the compound’s binding to μ-opioid receptors (MOR)?

  • Modeling : Docking studies (AutoDock Vina) using MOR crystal structures (PDB 5C1M) identify key interactions: (1) hydroxyamide hydrogen bonding with Tyr148, and (2) 4-hydroxyphenyl π-π stacking with Trp318. Free energy perturbation (FEP) calculations refine affinity predictions .

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